TDP1 Inhibitory Activity: Direct Head-to-Head Comparison of Unsubstituted Parent (18c) vs. 3,5-Disubstituted Analogs (20d, 21d)
In a systematic study of 3,5-disubstituted thiazolidine-2,4-diones, the unsubstituted parent compound 18c (identical to 5-[(E)-2-thienylmethylidene]-1,3-thiazolane-2,4-dione) showed no TDP1 inhibition at concentrations up to 5 µM. In contrast, the most active disubstituted analogs, compound 20d and compound 21d, inhibited TDP1 with IC50 values of 0.65 µM and 0.55 µM, respectively [1]. This >9-fold difference in potency underscores the necessity of N3-substitution for TDP1 engagement.
| Evidence Dimension | TDP1 inhibition (IC50) |
|---|---|
| Target Compound Data | >5 µM (no inhibition detected) |
| Comparator Or Baseline | Compound 20d: IC50 = 0.65 µM; Compound 21d: IC50 = 0.55 µM |
| Quantified Difference | >9-fold weaker than the most potent disubstituted analog |
| Conditions | Human recombinant TDP1; real-time oligonucleotide biosensor assay (5′-FAM/3′-BHQ1 labelled 16-mer ssDNA substrate) |
Why This Matters
For TDP1-targeted anticancer discovery, this compound is not a direct candidate but serves as the essential unsubstituted control scaffold for SAR validation.
- [1] Kovaleva, K. S., et al. (2023). Novel TDP1 Inhibitors: Disubstituted Thiazolidine-2,4-Diones Containing Monoterpene Moieties. International Journal of Molecular Sciences, 24(4), 3834. View Source
